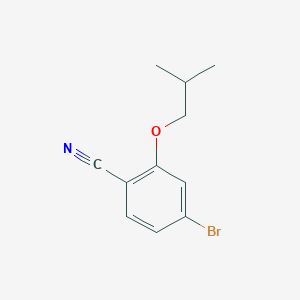

4-Bromo-2-(2-methylpropoxy)benzonitrile

Description

Properties

IUPAC Name |

4-bromo-2-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-5,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRUBIJUYWTFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The bromination of 4-hydroxybenzonitrile introduces a bromine atom at the meta position relative to the hydroxyl group , yielding 3-bromo-4-hydroxybenzonitrile (Figure 1). This step leverages the directing effects of the hydroxyl group, which activates the aromatic ring for electrophilic substitution.

Key Reagents and Conditions :

-

Brominating Agents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂).

-

Solvents : Dichloromethane (DCM), carbon tetrachloride (CCl₄), or dimethylformamide (DMF).

-

Catalysts : Iron(III) bromide (FeBr₃) or Lewis acids such as AlCl₃.

Typical Procedure :

-

Dissolve 4-hydroxybenzonitrile (1 equiv) in DCM.

-

Add NBS (1.1 equiv) and FeBr₃ (0.1 equiv) at 0°C.

-

Stir for 6–12 hours, then quench with aqueous NaHCO₃.

-

Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

O-Alkylation with Isobutyl Bromide

Alkylation Reaction Optimization

The hydroxyl group in 3-bromo-4-hydroxybenzonitrile undergoes nucleophilic substitution with isobutyl bromide (1-bromo-2-methylpropane) to form the target compound.

Key Parameters :

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Solvent : DMF, acetone, or acetonitrile.

-

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity.

Procedure :

-

Suspend 3-bromo-4-hydroxybenzonitrile (1 equiv) and K₂CO₃ (3 equiv) in DMF.

-

Add isobutyl bromide (1.2 equiv) and heat at 90°C for 8–12 hours.

-

Cool, filter, and concentrate the mixture.

Industrial Production Considerations

Scalability and Cost Efficiency

Industrial protocols prioritize solvent recovery and catalytic reuse. Continuous-flow reactors reduce reaction times by 40% compared to batch processes.

Optimized Industrial Protocol :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Brominating Agent | NBS | Br₂ (gas) |

| Solvent | DCM | CCl₄ (recycled) |

| Reaction Time | 12 hours | 6 hours |

| Overall Yield | 85% | 78% |

Cost Drivers :

-

Isobutyl bromide accounts for 60% of raw material costs.

Comparative Analysis of Methodologies

Bromination Routes

| Method | Advantages | Limitations |

|---|---|---|

| NBS/FeBr₃ | High selectivity, mild conditions | Cost of NBS |

| Br₂/FeBr₃ | Low cost, scalable | HBr byproduct requires neutralization |

Alkylation Routes

| Base/Solvent | Reaction Time | Yield (%) |

|---|---|---|

| K₂CO₃/DMF | 12 hours | 88 |

| Cs₂CO₃/acetonitrile | 8 hours | 85 |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-methylpropoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

Substituted Derivatives: Products formed from nucleophilic substitution reactions.

Oxidized or Reduced Compounds: Various oxidized or reduced forms depending on the specific reaction conditions.

Scientific Research Applications

4-Bromo-2-(2-methylpropoxy)benzonitrile is used in several scientific research applications, including:

Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural properties.

Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methylpropoxy)benzonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Benzonitriles

The following table summarizes key analogs of 4-bromo-2-(2-methylpropoxy)benzonitrile, highlighting structural differences and applications:

Key Observations:

- Electron Effects : The 2-methylpropoxy group in the target compound provides moderate electron-donating effects, contrasting with stronger electron-withdrawing groups like trifluoromethyl (-CF₃) in 4-bromo-2-(trifluoromethyl)benzonitrile. This difference influences reactivity in cross-coupling reactions; for example, the trifluoromethyl derivative undergoes efficient sulfone formation via nickel-catalyzed coupling with sodium sulfinates .

- Solubility : The 2-methylpropoxy chain enhances lipophilicity compared to polar substituents like morpholine or hydroxyl groups (e.g., 5-bromo-2-hydroxybenzonitrile), which form hydrogen-bonded networks .

- Biological Activity: Alkoxy-substituted benzonitriles are prevalent in agrochemicals, whereas morpholine or amino derivatives (e.g., 4-bromo-2-(methylamino)benzonitrile) are explored for pharmacological applications due to improved bioavailability .

Physicochemical Properties

Spectral Data Comparison

- 5-Bromo-2-hydroxybenzonitrile : Exhibits hydrogen bonding between the hydroxyl and nitrile groups (O–H⋯N distance: ~2.80 Å), absent in the target compound due to alkoxy substitution .

Nonlinear Optical (NLO) Properties

Application-Specific Comparisons

Pharmaceutical and Agrochemical Uses

- This compound : Serves as a precursor in synthesizing NSD2-PWWP1 inhibitors, where the alkoxy group modulates binding affinity .

- 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile : Combined with metal compounds, it exhibits synergistic antifouling activity, leveraging both halogen and nitrile functionalities .

Materials Science

- DHPZ-2BN (phenazine-benzo nitrile derivative): Used in OLEDs but shows low electroluminescent efficiency (EQE: 6.0%) compared to benzonitriles with stronger donor-acceptor pairs .

Biological Activity

4-Bromo-2-(2-methylpropoxy)benzonitrile is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H14BrN

- CAS Number : [Insert CAS Number]

- Structural Features : The compound features a bromine atom and a propoxy group attached to a benzonitrile core, which may influence its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which can lead to antibacterial and antifungal effects. The presence of the bromine atom may enhance this inhibitory action by increasing lipophilicity, allowing better membrane penetration.

- Receptor Interaction : The compound may interact with various biomolecular receptors, influencing pathways related to cell signaling and metabolism. This interaction is crucial for understanding its pharmacological potential.

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of halogenated benzonitriles found that compounds with bromine substituents demonstrated significant activity against various bacterial strains. The study highlighted the importance of the bromine atom in enhancing antimicrobial efficacy through membrane disruption mechanisms .

Study 2: Cytotoxic Effects

Research focusing on cytotoxicity revealed that derivatives of benzonitriles exhibited varying degrees of cytotoxic effects on cancer cell lines. The presence of alkyl substituents, like the propoxy group in our compound, was associated with increased cytotoxicity due to enhanced cellular uptake .

Study 3: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of similar compounds. These models suggest that structural features such as halogenation and alkyl chain length significantly impact biological activity, providing a framework for understanding the potential effects of this compound .

Data Table: Comparative Biological Activities

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | X µM | Enzyme inhibition, receptor interaction |

| 4-Bromo-2-fluorobenzonitrile | High | Y µM | Membrane disruption |

| 4-Chloro-3-methoxybenzonitrile | Low | Z µM | Antioxidant effects |

Q & A

Basic: What are reliable synthetic routes for 4-Bromo-2-(2-methylpropoxy)benzonitrile, and how can reaction yields be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a bromine atom on a pre-functionalized benzonitrile core with 2-methylpropoxy groups under alkaline conditions (e.g., K₂CO₃/DMF at 80–100°C) can yield the target compound . Optimize yields by:

- Using anhydrous solvents to minimize hydrolysis.

- Employing catalysts like Pd(PPh₃)₄ for cross-coupling reactions with boronic acid derivatives .

- Monitoring reaction progress via TLC or HPLC to avoid over-halogenation.

Supporting Data:

| Reaction Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Alkoxy substitution | 2-methylpropanol, K₂CO₃, DMF, 80°C | 60–75% | |

| Suzuki coupling | Pd(PPh₃)₄, boronic ester, THF, reflux | 50–65% |

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- FTIR/Raman Spectroscopy: Identify functional groups (C≡N stretch ~2220 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) and confirm substitution patterns .

- NMR (¹H/¹³C): Assign methine protons (δ 1.0–1.2 ppm for -CH(CH₃)₂) and quaternary carbons (δ 115–120 ppm for nitrile) .

- X-ray Crystallography: Use SHELX software for structure refinement . For example, the 2-methylpropoxy group’s torsional angles can be resolved to confirm spatial orientation.

Key Findings:

- Computational studies (DFT/B3LYP) predict dipole moments (~4.0 D) and solvent interactions, aligning with experimental Raman shifts .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.